molecular formula C11H21NO2S B6149635 tert-butyl 4-sulfanylazepane-1-carboxylate CAS No. 610286-00-5

tert-butyl 4-sulfanylazepane-1-carboxylate

Cat. No.: B6149635
CAS No.: 610286-00-5
M. Wt: 231.4
InChI Key:
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Description

Tert-butyl 4-sulfanylazepane-1-carboxylate is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. The tert-butyl group attached to the nitrogen atom provides steric hindrance, making the compound more stable and less reactive under certain conditions. The sulfanyl group (–SH) attached to the azepane ring introduces unique chemical properties, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-sulfanylazepane-1-carboxylate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the azepane ring.

    Substitution: The sulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Deprotected Azepane: Formed through reduction reactions.

    Substituted Azepanes: Formed through substitution reactions.

Scientific Research Applications

Chemistry

Tert-butyl 4-sulfanylazepane-1-carboxylate is used as a building block in organic synthesis

Biology

In biological research, this compound can be used to study the effects of sulfanyl groups on biological activity. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine

The compound’s stability and reactivity make it a candidate for drug development. It can be used to design molecules with specific pharmacological properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-sulfanylazepane-1-carboxylate involves interactions with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(methylsulfonyl)azepane-1-carboxylate
  • Tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate

Uniqueness

Tert-butyl 4-sulfanylazepane-1-carboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties. Compared to similar compounds with sulfonyl groups, the sulfanyl group is more reactive and can participate in a wider range of chemical reactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

610286-00-5

Molecular Formula

C11H21NO2S

Molecular Weight

231.4

Purity

95

Origin of Product

United States

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